molecular formula C9H10O B3041673 (s)-2-Phenylpropanal CAS No. 33530-47-1

(s)-2-Phenylpropanal

Cat. No.: B3041673
CAS No.: 33530-47-1
M. Wt: 134.17 g/mol
InChI Key: IQVAERDLDAZARL-MRVPVSSYSA-N
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Description

(S)-2-Phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl group attached to a propanal structure. It is commonly used in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Phenylpropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Phenylpropanol using mild oxidizing agents. Another method includes the asymmetric hydrogenation of cinnamaldehyde, which yields this compound with high enantiomeric purity.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These methods typically involve the use of chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-2-Phenylpropanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield (S)-2-Phenylpropanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds under controlled temperatures.

Major Products Formed:

    Oxidation: (S)-2-Phenylpropanoic acid.

    Reduction: (S)-2-Phenylpropanol.

    Substitution: Various substituted phenylpropanal derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylpropanal, particularly its (S)-enantiomer, is a chiral aldehyde with significant applications in asymmetric synthesis, enzymatic catalysis, and the production of pharmaceuticals . Its unique chemical properties and reactivity make it a valuable compound in various scientific and industrial domains.

Scientific Research Applications

(Asymmetric Synthesis and Enzyme Catalysis)
2-Phenylpropanal is utilized in asymmetric synthesis to create chiral molecules with high enantiomeric excess. The presence of a chiral center allows for stereoselective reactions, crucial in synthesizing complex molecules with specific spatial arrangements .
Enzymes facilitate reactions by stabilizing transition states, leading to high stereoselectivity due to their specificity. Specific enzymes enhance reaction progression in enzymatic reductions by stabilizing transition states and providing environments conducive to reaction mechanisms, often resulting in high stereoselectivity. For example, a study on Candida tenuis xylose reductase showed that the D51A mutant had a 270-fold higher enzymatic activity and improved enantioselectivity for (S)-2-phenylpropanal .

Case Study: Reductive Enzymatic Dynamic Kinetic Resolution
A study aimed to improve the production of enantiopure 2-phenylpropanol using oxidoreductases. Initial biocatalytic routes were limited by enzyme deactivation due to aldehyde substrate adduct formation with amino acid residues of the reductase .

  • Results: A single point mutant of Candida tenuis xylose reductase (CtXR D51A) was found to have very high catalytic efficiency (43 × 103 s−1 M−1) for (S)-2-phenylpropanal. Although the enzyme showed high enantioselectivity for the (S)-enantiomer, it was deactivated by 0.5 mM substrate within 2 hours. A whole-cell biocatalyst expressing the engineered reductase and a yeast formate dehydrogenase for NADH-recycling provided substantial stabilization of the reductase .
  • Conclusion: Detailed optimization of a reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal yielded 843 mM (115 g/L) (S)-2-phenylpropanol with 93% ee. The most important factor for obtaining high enantiopurities and product concentrations was the ratio of substrate to catalyst .

Electrophilicity and Reactivity
The enhanced electrophilicity, or reactivity, of this compound compared to (S)-3-phenylbutan-2-one results from a less destabilizing strain energy and, to a lesser extent, less destabilizing Pauli repulsion between the deformed reactants .

This compound(S)-3-Phenylbutan-2-one
ΔG≠a9.113.1
ΔΔG≠b0.00.0

aFree activation energies (ΔG≠) computed as ΔG≠ = G (transition state) − G (reactant complex).
bFree energy barrier difference with respect to the favored FA approach.

Pharmaceutical Applications

(Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs))
Chiral aldehydes, such as 2-phenylpropanal, are potential precursors to non-steroidal anti-inflammatory drugs like ibuprofen, naproxen, and suprofen . Enantioselective hydroformylation of vinyl aromatics to 2-arylpropanals using rhodium and platinum catalysts is highly significant in this context .

Case Study: Enantioselective Hydroformylation
Enantioselective hydroformylation of styrene using platinum catalysts has been explored to produce this compound, a precursor for NSAIDs . The use of γ-Valerolactone (GVL) as a reaction medium improved enantioselectivity and reduced the temperature dependence of the reaction .

  • Results: The formation of this compound as the predominant enantiomer was observed with both (S,S)-BDPP and (R)-BINAP ligands in the temperature range investigated. The GVL-based system differed substantially from toluene-based systems, where a reversal of enantioselectivity as a function of temperature was observed .

Other Applications

Mechanism of Action

The mechanism of action of (S)-2-Phenylpropanal involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to neurotransmitters, influencing various signaling pathways. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    ®-2-Phenylpropanal: The enantiomer of (S)-2-Phenylpropanal, which has different biological activities.

    Cinnamaldehyde: A structurally similar compound with a double bond in the side chain.

    Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both an aromatic ring and an aldehyde group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Biological Activity

(S)-2-Phenylpropanal, also known as (S)-2-phenylacetaldehyde, is a chiral aldehyde with significant biological activity and applications in various fields, including pharmaceuticals and biocatalysis. This article explores its biological mechanisms, interactions, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9_9H10_10O and features a chiral center at the second carbon atom. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophiles due to the reactive aldehyde group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a precursor to neurotransmitters, influencing signaling pathways that are crucial for various physiological processes. The aldehyde functionality can form covalent bonds with nucleophilic sites on enzymes and receptors, thereby modulating their activity.

Biological Activities

  • Neurotransmitter Precursor : this compound is involved in the synthesis of neurotransmitters, which are vital for communication between neurons.
  • Enzyme Modulation : It exhibits the ability to modulate enzyme activities through covalent modification, impacting metabolic pathways.
  • Antioxidant Properties : Research indicates potential antioxidant activities that may protect cells from oxidative stress.

Enzymatic Activity

A study involving the enzyme Candida tenuis xylose reductase (CtXR) revealed that a mutant form (D51A) exhibited high catalytic efficiency for this compound. This mutant demonstrated an enantioselectivity favoring the (S)-enantiomer, achieving a conversion rate of 843 mM with an enantiomeric excess of 93.1% .

Kinetic Resolution

The kinetic resolution of racemic 2-phenylpropanal using whole-cell biocatalysts has shown promising results. The D51A mutant achieved a significant increase in reaction rates compared to wild-type enzymes, highlighting its potential for industrial applications in producing optically pure compounds .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
(R)-2-PhenylpropanalChiral AldehydeDifferent biological activities compared to (S)
CinnamaldehydeAromatic AldehydeAntimicrobial properties
BenzaldehydeSimple Aromatic AldehydeLimited biological activity

Properties

IUPAC Name

(2S)-2-phenylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVAERDLDAZARL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 50-ml stainless-steel autoclave were introduced 15 mg of the rhodium complex synthesized in Example 3 (containing 0.0031 mmol of rhodium), 0.71 ml (6.20 mmol) of styrene, and 0.35 ml of benzene. The contents were stirred at 60° C. for 40 hours in an atmosphere of 50-atm carbon monoxide and 50-atm hydrogen. A small portion of the reaction mixture was taken out and filtered to remove the catalyst. This reaction mixture was analyzed by 1H NMR spectrometry to determine the conversion. As a result, the conversion was found to be 97%. The proportion of the α-methylphenylacetaldehyde to dihydrocinnamaldehyde yielded (position selectivity) was 94:6. These reaction products were converted to carboxylic acids by Jones oxidation, and then analyzed by GC using a chiral column (Chrompack Cp-Cyclodex β-236M) to determine the enantiomer excess. As a result, the enantiomer excess was found to be 82% ee.
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Synthesis routes and methods II

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and (R,S)-BINAPHOS (60 mg, 8×10-2 mmol) were added styrene (2.08 g, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 65° C. and 100 atm overnight. The autoclave was cooled to 0° C. and all the gasses were carefully released. The GC analysis showed that the conversion of the reaction was 91% and the ratio of 3-phenylpropanal to (R)-2-phenylpropanal was 1:12.5. The enantiomeric purity of 2-phenylpropanal thus formed was determined to be 85% enantiomeric excess by converting it to (R)-2-phenylpropanol followed by esterification with (S)-methoxy(trifluoromethyl)phenylacetyl chloride in the presence of triethylamine in CH2Cl2, and subjecting the resulting chiral ester to the 1H NMR analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-2-Phenylpropanal
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